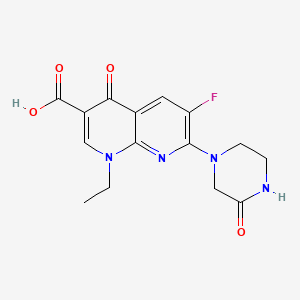
4-Oxo-enoxacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-enoxacin, also known as this compound, is a useful research compound. Its molecular formula is C15H15FN4O4 and its molecular weight is 334.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Applications
4-Oxo-enoxacin demonstrates significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound has been shown to be effective against strains resistant to traditional antibiotics, making it a valuable candidate for treating infections caused by multidrug-resistant organisms.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 µg/mL |
| Pseudomonas aeruginosa | 1.0 µg/mL |
| Staphylococcus aureus | 0.25 µg/mL |
| Klebsiella pneumoniae | 0.5 µg/mL |
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been observed to induce cytotoxic effects in various cancer cell lines while sparing normal cells, indicating its selective action.
Table 2: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Human lung carcinoma (A549) | 10 |
| Human breast carcinoma (MCF-7) | 8 |
| Human prostate carcinoma (PC-3) | 12 |
| Normal Vero cells | >66 |
Antiviral Applications
Beyond its antibacterial and anticancer properties, this compound has shown promise as an antiviral agent. It has been evaluated for its efficacy against viruses such as HIV and hepatitis C virus (HCV).
Case Study: Antiviral Activity Against HCV
In vitro studies demonstrated that this compound inhibits HCV replication by interfering with viral RNA synthesis, presenting a potential therapeutic avenue for patients with chronic hepatitis C infection.
Pharmacokinetic Studies
Pharmacokinetic evaluations indicate that this compound exhibits favorable absorption characteristics when administered orally. Its bioavailability and half-life enhance its potential for clinical applications.
Table 3: Pharmacokinetic Profile of this compound
| Parameter | Value |
|---|---|
| Bioavailability | ~70% |
| Half-life | 6 hours |
| Volume of distribution | 1.5 L/kg |
Propiedades
Número CAS |
87939-12-6 |
|---|---|
Fórmula molecular |
C15H15FN4O4 |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
1-ethyl-6-fluoro-4-oxo-7-(3-oxopiperazin-1-yl)-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H15FN4O4/c1-2-19-6-9(15(23)24)12(22)8-5-10(16)14(18-13(8)19)20-4-3-17-11(21)7-20/h5-6H,2-4,7H2,1H3,(H,17,21)(H,23,24) |
Clave InChI |
MVOYSJSBHPWSMT-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNC(=O)C3)F)C(=O)O |
SMILES canónico |
CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNC(=O)C3)F)C(=O)O |
Key on ui other cas no. |
87939-12-6 |
Sinónimos |
4-oxo-enoxacin oxo-enoxacin oxoenoxacin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















